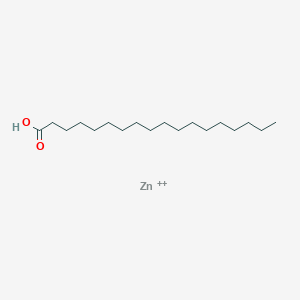

Octadecanoic acid;ZINC

Description

Historical Trajectories of Zinc Carboxylate Research

The study of metal carboxylates, including those of zinc, has a considerable history. Metal soaps, the formal term for metal salts of fatty acids like zinc octadecanoate, have been utilized industrially for over a century wikipedia.orgsolubilityofthings.comemerald.com. Early research into metallic soaps, such as calcium stearate (B1226849), demonstrated their capacity to thicken fluid oils into semi-solid greases for lubrication. The substitution with zinc salts, like zinc stearate, further extended these capabilities emerald.com.

Historically, the synthesis of metal carboxylates often involved mixing metal salts with carboxylate salts, a process that could lead to variations in composition and purity due to the complex coordination schemes between carboxylate anions and metal atoms google.com. The resulting materials often resisted crystallization, making purification challenging and leading to difficulties in precisely quantifying the metal content google.com.

Research has also explored the formation and behavior of zinc carboxylates in specific contexts, such as their unintended formation in oil paintings containing zinc oxide pigments. These "metal soaps" can form by reactions between the pigment and fatty acids in the drying oil binder, leading to degradation phenomena like brittleness, delamination, and the formation of protrusions on the paint surface nih.gov. Studies utilizing techniques like FTIR and Raman spectroscopy have been crucial in identifying and differentiating these zinc soap species in such complex matrices nih.gov.

Efforts have been made to develop more controlled synthesis methods for metal carboxylates to improve the quality and reproducibility of materials derived from them google.com. Recent research continues to focus on developing efficient synthesis methods and exploring novel applications for metal carboxylates pgmsmetal.com.

Fundamental Significance in Contemporary Chemical Science and Engineering

Zinc octadecanoate and other zinc carboxylates hold fundamental significance in contemporary chemical science and engineering due to their diverse properties and applications. They are widely studied for their role as precursors in the creation of metal oxide nanomaterials, often formed through the reaction of metal salts with free acids or via thermal decomposition google.comwisdomlib.org. This makes them important in nanotechnology and materials science wisdomlib.org.

In materials science, metal carboxylates, including zinc octadecanoate, are used to create coatings and lubricants that enhance the durability and efficiency of products pgmsmetal.com. Zinc octadecanoate is particularly recognized as a powerful mold release agent and lubricant in the plastics and rubber industries, where its hydrophobic nature and ease of incorporation are advantageous wikipedia.orgalfa-chemistry.comfishersci.noatamanchemicals.com. It acts as an internal or external lubricant in polymer processing, affecting properties like compressibility and wear resistance taylorandfrancis.com.

Furthermore, zinc carboxylates are explored for their catalytic properties, acting as Lewis acids that can catalyze various chemical reactions, including the degradation of organic dyes mdpi.com. They are also utilized in organic synthesis solubilityofthings.com.

The study of zinc carboxylates in the context of materials degradation, such as in oil paintings, highlights their relevance in conservation science and the understanding of material aging processes nih.gov. Research into the structural changes and different species of zinc carboxylates formed in these systems provides valuable insights into the complex chemistry occurring within materials over time acs.org.

Contemporary research also investigates the use of zinc carboxylates in the synthesis of luminescent nanocrystals, where zinc stearate can provide zinc ions and surface-passivating ligands alfa-chemistry.com. The versatility of zinc carboxylates extends to their use as stabilizers, particularly for polyvinyl chloride (PVC), where they help prevent degradation upon exposure to heat solubilityofthings.com.

The properties and applications discussed underscore the fundamental significance of zinc octadecanoate and related zinc carboxylates as versatile compounds in ongoing chemical and materials research.

Here is a table summarizing some key properties of zinc octadecanoate:

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₇₀O₄Zn | wikipedia.orgamericanelements.comalfa-chemistry.com |

| Molecular Weight | 632.33 g/mol | wikipedia.orgalfa-chemistry.comfishersci.no |

| Appearance | Soft, white powder | wikipedia.orgalfa-chemistry.comsolubilityofthings.com |

| Odor | Slight, characteristic | wikipedia.orgalfa-chemistry.com |

| Density | 1.095 g/cm³ | wikipedia.orgalfa-chemistry.comsolubilityofthings.com |

| Melting Point | 120 to 130 °C (393 to 403 K) | wikipedia.orgalfa-chemistry.comsolubilityofthings.com |

| Solubility (Water) | Insoluble | wikipedia.orgalfa-chemistry.comfishersci.nosolubilityofthings.com |

| Solubility (Benzene) | Soluble (when heated) | wikipedia.orgalfa-chemistry.comfishersci.noatamanchemicals.com |

| Solubility (Alcohol, Ether) | Insoluble | wikipedia.orgalfa-chemistry.comfishersci.noatamanchemicals.com |

This table provides a snapshot of some of the fundamental physical and chemical characteristics that contribute to the utility of zinc octadecanoate in various research and industrial applications.

Propriétés

Numéro CAS |

557-05-1 |

|---|---|

Formule moléculaire |

C18H36O2Zn |

Poids moléculaire |

349.9 g/mol |

Nom IUPAC |

octadecanoic acid;zinc |

InChI |

InChI=1S/C18H36O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

XIVNZHXRIPJOIZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Zn] |

Color/Form |

White powder free from gritiness Fine, soft, bulky powde |

Densité |

1.1 (NIOSH, 2024) - Denser than water; will sink 1.095 g/cu cm 1.1 g/cm³ 1.10 |

Point d'éclair |

530 °F (NIOSH, 2024) 277 °C 530 °F Open Cup 277Â °C o.c. 530 °F (open cup) (oc) 530 °F |

melting_point |

266 °F (NIOSH, 2024) 130 °C 130Â °C 266 °F |

Autres numéros CAS |

557-05-1 51731-04-5 |

Description physique |

Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130 °C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic. Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Other Solid; Dry Powder, Other Solid Soft, white powder with a slight, characteristic odor; [NIOSH] White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] WHITE FINE SOFT POWDER. Soft, white powder with a slight, characteristic odor. |

Pictogrammes |

Irritant; Environmental Hazard |

Solubilité |

Insoluble (NIOSH, 2024) Soluble in benzene; insoluble in water, alcohol and ether Soluble in acids and common solvents when hot Solubility in water: none Insoluble |

Synonymes |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Zinc Octadecanoate

Established Industrial Synthesis Routes

The industrial production of zinc octadecanoate is primarily dominated by two well-established methods: the double decomposition (or precipitation) process and the direct fusion synthesis. The choice between these methods often depends on the desired purity of the final product, cost considerations, and the intended application.

Double Decomposition (Precipitation) Processes

The double decomposition, or precipitation, method is a widely used technique for producing high-purity zinc octadecanoate with a fine particle size. geminigroup.co.in This aqueous process typically involves a two-step reaction. First, an alkali stearate (B1226849), such as sodium stearate, is formed by the saponification of stearic acid with an alkali like sodium hydroxide (B78521). In the second step, a water-soluble zinc salt, commonly zinc sulfate or zinc chloride, is added to the sodium stearate solution. quora.com This results in the precipitation of insoluble zinc octadecanoate, while the byproduct, sodium sulfate or sodium chloride, remains dissolved in the aqueous medium.

Step 1: Saponification C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O

Step 2: Precipitation 2C₁₇H₃₅COONa + ZnSO₄ → (C₁₇H₃₅COO)₂Zn + Na₂SO₄

A key advantage of the precipitation process is the ability to produce zinc stearate with low levels of mineral impurities. geminigroup.co.in The resulting product is a fine, lightweight powder. geminigroup.co.in However, this method generates a significant amount of wastewater containing the soluble byproduct, which requires treatment. researchgate.net The reaction is typically carried out at elevated temperatures, often around 60-70°C, to ensure the dissolution of the reactants and to facilitate the reaction kinetics. quora.com The precipitated zinc octadecanoate is then filtered, washed extensively with water to remove the soluble byproducts, and dried to obtain the final product.

| Parameter | Description | Typical Values |

|---|---|---|

| Reactants | Stearic Acid, Alkali Hydroxide (e.g., NaOH), Zinc Salt (e.g., ZnSO₄) | - |

| Reaction Medium | Aqueous | - |

| Temperature | Elevated to facilitate dissolution and reaction | 60-90°C |

| Key Steps | Saponification followed by precipitation | - |

| Product Characteristics | Fine particle size, high purity, low bulk density | - |

| Byproducts | Soluble salts (e.g., Na₂SO₄) | - |

Direct Fusion Synthesis from Zinc Oxide and Stearic Acid

The direct fusion process offers a more direct and solvent-free route to synthesize zinc octadecanoate. This method involves the direct reaction of stearic acid with a zinc source, typically zinc oxide, at a temperature above the melting point of stearic acid (around 70°C). researchgate.net The reaction is carried out in a molten state, eliminating the need for a solvent and subsequent wastewater treatment. quora.com

The chemical equation for the fusion process is:

2C₁₇H₃₅COOH + ZnO → (C₁₇H₃₅COO)₂Zn + H₂O

In this process, molten stearic acid acts as both a reactant and the reaction medium. Zinc oxide is dispersed into the molten stearic acid, and the mixture is heated and stirred to promote the reaction. The reaction temperature is a critical parameter and is typically maintained above the melting point of zinc stearate (around 120-130°C) to ensure a homogeneous reaction mixture. quora.com The water produced during the reaction is removed by evaporation. The molten zinc octadecanoate is then cooled and solidified, followed by grinding to obtain the desired particle size. quora.com

While the fusion process is more environmentally friendly due to the absence of solvents, it can sometimes result in a product with a higher content of unreacted raw materials compared to the precipitation method. researchgate.net The melting point of zinc stearate produced by the fusion process may be slightly lower than that produced by the precipitation process. researchgate.net

| Parameter | Description | Typical Values |

|---|---|---|

| Reactants | Stearic Acid, Zinc Oxide | - |

| Reaction Medium | Molten Stearic Acid (solvent-free) | - |

| Temperature | Above the melting point of stearic acid and zinc stearate | > 120°C |

| Key Steps | Direct reaction of molten reactants | - |

| Product Characteristics | Higher bulk density, potentially higher levels of unreacted starting materials | - |

| Byproducts | Water (removed by evaporation) | - |

Tailored Synthesis for Specific Applications

To meet the demands of specialized applications, modifications to the established synthesis routes have been developed. These tailored methods aim to control the physical and chemical properties of zinc octadecanoate, such as particle size, morphology, and purity, to enhance its performance in specific contexts.

Surfactant-Assisted and Modified Precipitation Techniques

Surfactants play a crucial role in controlling the particle size and morphology of materials synthesized via precipitation. nih.gov In the context of zinc octadecanoate synthesis, the addition of surfactants during the precipitation process can prevent particle agglomeration and direct the growth of crystals in a specific manner. researchgate.net The surfactant molecules adsorb onto the surface of the newly formed zinc octadecanoate particles, providing a steric or electrostatic barrier that inhibits uncontrolled growth and aggregation. ijcmas.com

The choice of surfactant (anionic, cationic, or non-ionic) can significantly influence the final product characteristics. nih.gov For instance, the use of different types of surfactants has been shown to produce zinc borate nanoparticles with varying morphologies, such as needle-like and flake-like structures. nih.gov This principle can be applied to the synthesis of zinc octadecanoate to produce materials with tailored properties for applications like high-performance lubricants, polymer additives, and cosmetics. By carefully selecting the surfactant and controlling the reaction conditions, it is possible to produce zinc octadecanoate with a narrow particle size distribution and specific surface properties.

Innovative Precursor Roles in Nanomaterial Synthesis

Beyond its traditional applications, zinc octadecanoate has emerged as a critical precursor in the synthesis of advanced nanomaterials, particularly semiconductor quantum dots and nanocrystals. Its long hydrocarbon chains and ability to decompose at elevated temperatures make it an ideal source of zinc ions and a stabilizing agent in high-temperature synthesis methods.

Utilization in Hot-Injection and One-Pot Synthesis of Quantum Dots and Nanocrystals

The hot-injection method is a widely employed technique for the synthesis of high-quality, monodisperse nanocrystals. researchgate.net In a typical hot-injection synthesis of zinc-containing nanocrystals, such as zinc oxide (ZnO) or zinc sulfide (B99878) (ZnS) quantum dots, a zinc precursor is rapidly injected into a hot solvent containing other reactants and coordinating ligands. Zinc octadecanoate is often used as the zinc precursor in these syntheses. wisc.edu

When injected into the hot solvent, the zinc octadecanoate decomposes, releasing zinc ions that then react with other precursors (e.g., a sulfur or selenium source) to form the nanocrystals. The stearate ligands released during the decomposition process can then act as capping agents, adsorbing to the surface of the growing nanocrystals. This capping layer prevents aggregation and controls the growth of the nanocrystals, leading to a narrow size distribution, which is crucial for the unique optical and electronic properties of quantum dots. ijcmas.com

One-pot synthesis offers a simpler and more scalable approach to nanomaterial production. In a one-pot synthesis, all the reactants, including the zinc octadecanoate precursor, are mixed together at a lower temperature and then heated to the desired reaction temperature. This method avoids the rapid injection step and can be more amenable to large-scale production. Zinc octadecanoate's thermal decomposition properties are also advantageous in one-pot syntheses, allowing for a controlled release of zinc ions as the temperature increases.

The use of zinc octadecanoate as a precursor allows for the synthesis of a variety of metal oxide nanoparticles through thermal degradation. researchgate.net This versatility highlights the compound's importance in the development of next-generation materials for applications in electronics, catalysis, and biomedical imaging.

| Compound Name |

|---|

| zinc;octadecanoate |

| Zinc Stearate |

| Stearic Acid |

| Sodium Hydroxide |

| Sodium Stearate |

| Zinc Sulfate |

| Zinc Chloride |

| Sodium Sulfate |

| Sodium Chloride |

| Zinc Oxide |

| Zinc Borate |

| Zinc Sulfide |

Role in Controlling Nanocrystal Growth Kinetics and Morphology

Zinc octadecanoate, commonly known as zinc stearate, plays a crucial role as a surface-active agent in the synthesis of nanocrystals. Its function is primarily to control the growth kinetics and determine the final morphology (shape and size) of the nanocrystals. The long hydrocarbon chains of the stearate anions act as capping agents or stabilizers that adsorb onto the surface of the growing nanocrystals.

This adsorption process influences the nanocrystal's development in several ways:

Passivation of Surfaces: The stearate molecules passivate the nanocrystal surface, preventing uncontrolled aggregation and agglomeration, which is a common challenge in nanoparticle synthesis. nanotrun.com

Kinetic Control: By selectively binding to certain crystallographic faces, zinc stearate can either slow down or promote growth in specific directions. This anisotropic growth is fundamental to achieving various morphologies, such as nanorods, nanowires, or nanoplates, instead of simple spherical particles.

Size Regulation: The presence of zinc stearate in the reaction medium limits the final size of the nanocrystals. It forms a protective layer that stops further deposition of precursor materials onto the crystal surface once a certain size is reached, leading to a more uniform particle size distribution. nanotrun.com

The mechanism of growth can be complex, often falling between the well-defined limits of diffusion-controlled (Ostwald ripening) and reaction-limited kinetics. researchgate.net The use of long-chain fatty acids and their salts, like zinc stearate, is a key strategy to modulate these processes. For instance, in the synthesis of various semiconductor nanocrystals, the choice of capping ligand is critical. Oleylamine, another long-chain ligand, is noted to control nanoparticle morphology and crystallinity in the synthesis of Zinc Sulfide (ZnS) nanocrystals. semanticscholar.org Similarly, zinc stearate's molecular structure, with its long hydrophobic tail and a polar head group, allows it to effectively mediate the interface between the inorganic nanocrystal and the organic solvent, thereby controlling growth and ensuring colloidal stability. chembridgesgroup.com

Sustainable and Waste Valorization Approaches

A significant advancement in the sustainable production of zinc octadecanoate involves the utilization of industrial waste streams, a process known as waste valorization. Galvanizing dross, a solid waste product from the galvanizing industry, contains a substantial amount of valuable zinc, making it a viable secondary raw material. banglajol.infoscispace.com

The synthesis process from galvanizing dross typically involves a hydrometallurgical route:

Leaching: The zinc dross is first treated with an acid, such as hydrochloric acid (HCl), to leach the zinc into a solution, forming zinc chloride (ZnCl₂). researchgate.net This step effectively separates the zinc from other less soluble impurities. The resulting aqueous solution of zinc chloride can be purified and used directly for the next step. scispace.com

Precipitation: The synthesis of zinc octadecanoate is then carried out via a precipitation reaction. This method involves two main steps:

First, stearic acid is saponified using a strong base like sodium hydroxide (NaOH) in heated water to produce water-soluble sodium stearate. scispace.comresearchgate.net

Next, the aqueous zinc chloride solution extracted from the dross is added to the sodium stearate solution. scispace.com This causes the precipitation of insoluble zinc octadecanoate, which can then be filtered, washed, and dried.

This method has demonstrated high product yields, often ranging from 96% to over 99%. banglajol.inforesearchgate.net By converting hazardous industrial waste into a commercially valuable chemical, this approach not only mitigates environmental pollution associated with waste disposal but also provides an economically feasible alternative to using virgin zinc. scispace.comresearchgate.net

| Step | Process | Key Reagents | Outcome | Reported Yield (%) |

|---|---|---|---|---|

| 1 | Leaching of Zinc Dross | Hydrochloric Acid (HCl) | Aqueous Zinc Chloride (ZnCl₂) Solution | - |

| 2 | Saponification | Stearic Acid, Sodium Hydroxide (NaOH) | Aqueous Sodium Stearate Solution | - |

| 3 | Precipitation | Zinc Chloride (from Step 1), Sodium Stearate (from Step 2) | Solid Zinc Octadecanoate [Zn(C₁₈H₃₅O₂)₂] | 96.06 - 99.18 banglajol.info |

The production of zinc octadecanoate can be aligned with several core principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. sigmaaldrich.comrjpn.org Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bdu.ac.in

Key principles applicable to zinc octadecanoate production include:

Prevention of Waste: This is a foundational principle of green chemistry. sigmaaldrich.com The synthesis of zinc octadecanoate from galvanizing dross is a prime example of this principle in action. banglajol.info It transforms a hazardous waste material into a useful product, thereby preventing landfill disposal and associated environmental pollution. scispace.comresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The precipitation method for producing zinc octadecanoate is generally efficient. However, optimizing stoichiometric ratios of reactants can maximize atom economy and minimize unreacted starting materials. researchgate.net

Use of Renewable Feedstocks: This principle encourages the use of raw materials that are renewable rather than depleting. sigmaaldrich.combdu.ac.in In the context of zinc octadecanoate, this can be applied by sourcing the stearic acid from bio-based plant oils rather than fossil fuels. nanotrun.com This reduces the carbon footprint of the final product.

Design for Energy Efficiency: Chemical syntheses should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. sigmaaldrich.com Research into energy-efficient synthetic routes, such as microwave-assisted precipitation, aims to lower the energy consumption and waste associated with production. nanotrun.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. bdu.ac.inacs.org While the precipitation method is common, exploring catalytic routes for the direct synthesis from zinc oxide and stearic acid could further enhance the green credentials of the production process.

By integrating these principles, the manufacturing of zinc octadecanoate can become more sustainable, economically viable, and environmentally benign.

Sophisticated Spectroscopic and Analytical Characterization of Zinc Octadecanoate

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy serve as powerful tools for structural elucidation and molecular fingerprinting of zinc octadecanoate.

FTIR spectroscopy is instrumental in identifying the functional groups and probing the structural arrangement of zinc octadecanoate. The infrared spectrum provides a unique signature based on the absorption of infrared radiation by the molecule's vibrating bonds.

The coordination environment of the zinc ion and the nature of the carboxylate group binding are revealed by the analysis of its characteristic vibrational bands. The key vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretches of the carboxylate moiety (COO⁻).

For zinc octadecanoate, a single, strong asymmetric stretching band (νₐₛ COO⁻) is typically observed around 1537 cm⁻¹. nih.govuva.nl This contrasts with shorter-chain zinc carboxylates (fewer than nine carbons), which often display a split νₐₛ COO⁻ band. nih.govuva.nl The presence of a single band for zinc octadecanoate suggests a more symmetric coordination environment around the zinc center, where the four coordinating carboxylate groups are structurally equivalent. nih.govresearchgate.netuva.nl The symmetric stretching band (νₛ COO⁻) appears around 1396 cm⁻¹. nih.gov The difference in wavenumber between these two bands (Δν = νₐₛ - νₛ) is consistent with the bidentate bridging coordination of the carboxylate ligands to the zinc atoms. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric Carboxylate Stretch (νₐₛ COO⁻) | ~1537 | Indicates a symmetric coordination environment for long-chain zinc soaps. nih.govuva.nl |

| Symmetric Carboxylate Stretch (νₛ COO⁻) | ~1396 | Used to confirm bidentate bridging coordination of the carboxylate group. nih.gov |

The long octadecanoate hydrocarbon chains give rise to several characteristic bands in the FTIR spectrum. Intense peaks in the 2800-3000 cm⁻¹ region are assigned to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups. Specific assignments include the CH₂ asymmetric stretch (~2915 cm⁻¹) and symmetric stretch (~2847-2850 cm⁻¹), as well as the CH₃ asymmetric stretch (~2955 cm⁻¹) and symmetric stretch (~2873-2874 cm⁻¹). researchgate.net

The conformation of the hydrocarbon chains can also be assessed. A band corresponding to the CH₂ rocking vibration (ρ) at approximately 719 cm⁻¹ and a series of progression bands between 1180 and 1380 cm⁻¹, caused by coupled CH₂ vibrations, are indicative of a well-ordered, all-trans conformation of the methylene chains within a crystalline lattice. uva.nluva.nlresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νₐₛ(CH₃) | ~2955 | Asymmetric Methyl C-H Stretch researchgate.net |

| νₐₛ(CH₂) | ~2915 | Asymmetric Methylene C-H Stretch researchgate.net |

| νₛ(CH₃) | ~2874 | Symmetric Methyl C-H Stretch researchgate.net |

| νₛ(CH₂) | ~2850 | Symmetric Methylene C-H Stretch researchgate.net |

| ρ(CH₂) | ~719 | Methylene Rocking Vibration researchgate.net |

In the solid state of zinc octadecanoate, the dominant intermolecular forces are van der Waals interactions between the long, saturated hydrocarbon chains. nih.govuva.nl The strength of these interactions is a primary factor influencing the crystal packing. For long-chain zinc soaps like zinc octadecanoate, these van der Waals forces are maximized, favoring a highly ordered and symmetric crystal structure. uva.nl This energetic stabilization through chain-chain interactions explains why long-chain soaps adopt a different, more symmetric packing arrangement (often referred to as Type B) compared to their short-chain counterparts, where zinc coordination geometry plays a more dominant role in determining the structure. nih.govuva.nl

Raman spectroscopy is a complementary vibrational technique used for the characterization of zinc octadecanoate. nih.govirug.org As a scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the hydrocarbon backbone of the octadecanoate chains. The resulting spectrum serves as a unique molecular fingerprint that can be used for material identification and analysis. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray diffraction (XRD) is a definitive technique for determining the crystalline structure and phase purity of solid-state materials like zinc octadecanoate. nih.govuva.nlirug.org The analysis of powder XRD patterns reveals a highly ordered, lamellar structure characteristic of metal soaps. nih.gov

The diffractograms of zinc octadecanoate are distinguished by a series of intense, regularly spaced reflections at low diffraction angles (low 2θ values). nih.gov These peaks correspond to the (00l) crystallographic planes and represent the "long spacing" between the layers of zinc ions separated by the interdigitated alkyl chains. nih.govuva.nl

Research has shown that long-chain saturated zinc soaps, including zinc octadecanoate, crystallize in a structure (Type B) that is more symmetric than that of short-chain soaps (Type A). uva.nluva.nl This Type B structure is governed by the efficient packing of the alkyl chains, which adopt a hexagonal arrangement. uva.nl The local structure around the zinc ion is nearly tetrahedral, with each zinc atom bridged by four carboxylate groups from different octadecanoate ligands. nih.gov The analysis of XRD patterns confirms the purity of synthesized zinc octadecanoate and provides precise measurements of the lattice parameters. nih.govuva.nl

Determination of Crystallinity and Polymorphism

The crystallinity and potential polymorphic nature of zinc octadecanoate are primarily investigated using X-ray Diffraction (XRD). XRD analysis provides detailed information about the atomic and molecular structure of a crystal, including lattice parameters and the arrangement of molecules. Zinc octadecanoate, like other metal carboxylates, typically exhibits a layered structure. In these structures, a central plane of zinc ions is coordinated by the carboxylate groups of the stearate (B1226849) ligands, with the long hydrocarbon chains extending outwards.

Studies on long-chain zinc carboxylates have revealed the existence of polymorphism, where a substance can exist in more than one crystalline form. researchgate.net For example, a related compound, zinc undecanoate, has been shown to have at least three polymorphs (A, B, and C), which differ in the stacking of their molecular layers. researchgate.net These forms, while having similar building blocks, can exhibit different physical properties. The forms A and C of zinc undecanoate, for instance, are built from identical layers but differ in their stacking sequence; adjacent layers are rotated 180° around different axes. researchgate.net

The XRD patterns of zinc stearate show characteristic diffraction peaks that correspond to the long d-spacing of its layered structure. researchgate.netup.ac.za When mixed with other metal stearates, such as calcium stearate, the two compounds can co-crystallize, resulting in diffraction patterns similar to the parent compounds but indicating an integrated crystal lattice. up.ac.za The precise arrangement and potential for polymorphism in zinc octadecanoate are crucial for its application, as different crystalline forms can affect properties like melting point, solubility, and reactivity.

| Polymorph | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| A | Monoclinic | P21/c | a = 54.411 Å, b = 4.666 Å, c = 9.2231 Å, β = 92.54° |

| B | Monoclinic | Cc | a = 53.451 Å, b = 4.707 Å, c = 9.178 Å, β = 91.53° |

| C | Orthorhombic | Pna21 | a = 9.3386 Å, b = 4.7393 Å, c = 54.646 Å |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of zinc octadecanoate. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Research findings indicate that zinc octadecanoate is thermally stable up to approximately 200-350°C. researchgate.netecers2023.org The onset of degradation is often reported to begin after its melting point, which is around 120-130°C. researchgate.netnih.gov The primary decomposition phase, characterized by significant mass loss, typically occurs at temperatures approaching 400°C. researchgate.netecers2023.org TGA curves for zinc octadecanoate can show multiple stages of mass loss, suggesting a complex decomposition process. ecers2023.org For instance, some studies observe three competitive mass loss events during its thermal degradation. ecers2023.org The total mass loss is substantial, with some analyses showing a final residue of around 10% at 1000°C, which is attributed to the formation of zinc oxide. ecers2023.orgcore.ac.uk The decomposition process is complete at approximately 550°C, after which no further mass loss is observed. core.ac.uk When compared to other metal stearates, zinc stearate is generally less thermally stable than calcium stearate but more stable than magnesium stearate. up.ac.za

| Thermal Event | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|

| Melting Point | ~128 | Endothermic transition from solid to liquid. | researchgate.net |

| Onset of Decomposition | > 200 | Initial mass loss begins. | ecers2023.orgcore.ac.uk |

| Main Decomposition | ~350 - 450 | Significant and rapid mass loss occurs. | researchgate.net |

| Decomposition Complete | ~550 | No further mass loss observed. | core.ac.uk |

| Residue at 1000°C | N/A | Approximately 10 wt% residue (primarily Zinc Oxide). | ecers2023.org |

High-Resolution Microscopy and Elemental Mapping

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, particle shape, and size of zinc octadecanoate. nih.gov By scanning a sample with a focused beam of electrons, SEM produces high-resolution images of the surface topography.

Transmission Electron Microscopy (TEM) for Nanocrystal Structure and Distribution

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the characterization of the internal structure, crystallinity, and size distribution of zinc octadecanoate at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, interacting with the sample to form an image.

TEM is particularly useful for analyzing nanostructured forms of materials. While zinc octadecanoate is often used in micron-sized powder form, it can also be a component in nanocomposites or act as a precursor for the synthesis of nanocrystals, such as zinc oxide. researchgate.net In such cases, TEM can reveal the distribution and morphology of the nanocrystals, such as the formation of nanobundles or other complex structures. researchgate.net The technique can distinguish between crystalline and amorphous regions within a particle and, through selected area electron diffraction (SAED), can provide information about the crystal structure of individual nanoparticles. mdpi.com

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is an analytical technique used to determine the elemental composition of a sample. nih.gov When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDX detector measures the energy and intensity of these X-rays to identify the elements present and their relative proportions.

For zinc octadecanoate (C₃₆H₇₀O₄Zn), an EDX analysis is expected to show distinct peaks corresponding to carbon (C), oxygen (O), and zinc (Zn). researchgate.netsphinxsai.com This confirms the presence of the constituent elements and can be used to verify the purity of the compound. EDX mapping can also be employed to visualize the spatial distribution of these elements across a sample's surface, which is useful for confirming the uniform dispersion of zinc octadecanoate in a mixture or composite material. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 36 | 68.38 |

| Hydrogen | H | 1.008 | 70 | 11.18 |

| Oxygen | O | 15.999 | 4 | 10.12 |

| Zinc | Zn | 65.38 | 1 | 10.34 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular structure of chemical compounds. For zinc octadecanoate, both solid-state and solution-state NMR methods provide valuable, albeit different, types of information, with each presenting unique challenges.

Direct analysis of zinc octadecanoate using solution-state NMR is often impractical. The compound's insolubility in water and common polar organic solvents like alcohol and ether severely limits the application of conventional solution NMR techniques. wikipedia.orgnih.govresearchgate.net While it is soluble in aromatic or chlorinated hydrocarbons when heated, this is not always conducive to standard NMR experiments. wikipedia.orgatamanchemicals.com Furthermore, studies on the ⁶⁷Zn nucleus, the only NMR-active isotope of zinc, are hindered in isotropic solutions by rapid relaxation, which leads to significant spectral broadening. researchgate.net

To overcome these solubility challenges, indirect solution-state NMR analysis is often performed. This typically involves a chemical derivatization step, such as an acid-catalyzed methyl esterification, to convert the insoluble zinc salt into its more soluble fatty acid methyl ester (FAME) components. nih.govresearchgate.net These FAMEs can then be readily analyzed by techniques like ¹H and ¹³C NMR to confirm the structure and composition of the fatty acid chains.

Solid-State NMR (ssNMR) is particularly well-suited for the direct structural analysis of zinc octadecanoate in its native solid form. Techniques such as ¹³C and ultra-high-field ⁶⁷Zn ssNMR have been successfully applied to a range of zinc carboxylates, including zinc stearate. rsc.orgproquest.com These studies provide critical insights into the local coordination environment of the zinc ions and the conformation of the octadecanoate chains. For instance, ⁶⁷Zn ssNMR can help distinguish between different geometric and coordination environments of the zinc center, while ¹³C ssNMR provides information about the packing and conformation of the alkyl chains. rsc.org Research combining ssNMR with X-ray diffraction data has suggested that zinc carboxylates can exist in several distinct geometric groups based on their structural and spectroscopic parameters. rsc.orgresearchgate.net

| NMR Technique | Application to Zinc Octadecanoate | Key Findings & Challenges |

| Solution-State NMR | Indirect analysis of fatty acid composition via derivatization (e.g., to FAMEs). nih.govresearchgate.net | Challenge: Direct analysis is hindered by the compound's poor solubility in common NMR solvents. nih.gov |

| Solid-State NMR (ssNMR) | Direct structural elucidation of the solid compound, including the coordination of the zinc ion and the conformation of the alkyl chains. rsc.orgproquest.com | Finding: Provides detailed information on the local chemical environment and can distinguish between different crystalline forms or coordination geometries. rsc.org |

| ⁶⁷Zn NMR | Probing the direct environment of the zinc nucleus. researchgate.netrsc.org | Challenge: Hindered by the low natural abundance, small magnetic moment, and large quadrupole moment of the ⁶⁷Zn isotope, particularly in solution. researchgate.net |

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques coupled with mass spectrometry are indispensable for separating complex mixtures and identifying their components with high sensitivity and specificity. For zinc octadecanoate, these methods are primarily used to determine the fatty acid profile and to assess the material's purity.

Due to the non-volatile nature of zinc octadecanoate, direct analysis by GC-MS is not feasible. The standard procedure involves a derivatization step to convert the fatty acid salts into volatile fatty acid methyl esters (FAMEs). nih.govresearchgate.netsemanticscholar.org An optimized method for this conversion uses a mixture of concentrated hydrochloric acid, methanol, and toluene, which can achieve conversion rates of 97-99% from zinc stearate. nih.govresearchgate.net

Once the FAMEs are prepared, they are injected into the GC-MS system. The gas chromatograph separates the individual FAMEs based on their boiling points and interactions with the stationary phase of the capillary column. nih.govjournal-of-agroalimentary.ro As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. unipi.it By comparing the retention times and mass spectra of the sample components to those of known standards, the precise fatty acid composition of the original zinc octadecanoate sample can be determined quantitatively and qualitatively. journal-of-agroalimentary.ro This is crucial for verifying that the fatty acid component is indeed octadecanoic acid and for identifying the presence of other fatty acids, such as palmitic acid (hexadecanoic acid), which are common in commercial stearic acid sources.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for the characterization of non-volatile materials and the assessment of their purity. pstc.orgunibo.it In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments in a reproducible manner. pstc.orgresearchgate.net These fragments are then swept into a GC-MS system for separation and identification.

For zinc octadecanoate, Py-GC-MS provides a distinct chemical "fingerprint." This pyrogram can be used in quality control to ensure batch-to-batch consistency. pstc.org The technique is highly sensitive to the presence of impurities, such as unreacted starting materials, additives, or polymeric residues. researchgate.net For example, Py-GC-MS has been used to detect free fatty acids in methyl-esterified products of fatty acid zinc salts where the conversion was incomplete, demonstrating its utility in assessing reaction efficiency and product purity. nih.govresearchgate.net The identification of pyrolysis products not characteristic of zinc octadecanoate can indicate contamination or the presence of additives, making Py-GC-MS an essential tool for purity assessment. nih.gov

Rheological and Mechanical Property Investigations

The study of how materials deform and flow, known as rheology, is critical for understanding the performance of zinc octadecanoate, especially in its primary applications as a lubricant and processing aid in the plastics and rubber industries. niraku.co.idtaylorandfrancis.com

Melt viscosity is a measure of a material's resistance to flow in its molten state. For zinc octadecanoate, which has a melting point of approximately 120-130 °C, its behavior upon melting is crucial. wikipedia.orgnih.gov Rheological studies show that true fluidification may occur at temperatures well above the initial melting point observed via thermal analysis. up.ac.za

Measurements using rheometers have demonstrated that zinc stearate is an effective lubricant. In polymer composites, the addition of molten zinc stearate can significantly lower the melt viscosity and the terminal relaxation time of the polymer matrix, which greatly improves its processability. researchgate.net Comparative studies have shown that compounds containing zinc stearate exhibit a significantly lower complex viscosity than those using other metallic stearates like calcium or magnesium stearate. up.ac.za This reduction in melt viscosity is attributed in part to improved dispersion of particles within a polymer matrix. up.ac.za The specific effects of zinc stearate on melt viscosity are dependent on its concentration and its interaction with other components in a formulation.

| Rheological Parameter | Observation for Zinc Octadecanoate | Significance |

| Melting Point | ~120-130 °C wikipedia.orgnih.gov | Defines the temperature at which it transitions to a molten state, a prerequisite for its lubricant function. |

| Melt Viscosity | Significantly lowers the melt viscosity of polymer compounds compared to other metal stearates. researchgate.netup.ac.za | Enhances processability and flow of materials like plastics and rubber during manufacturing. |

| Relaxation Time | Presence of molten zinc stearate can lower the terminal relaxation time of polymer systems. researchgate.net | Indicates improved melt processability and faster recovery from deformation. |

| Fluidification Temperature | True fluidification occurs at temperatures above the apparent melting point. up.ac.za | Important for determining optimal processing temperatures to ensure the material acts as an effective fluid lubricant. |

Studies on Tensile Modulus and Strength

Zinc octadecanoate, commonly known as zinc stearate, is frequently incorporated into polymer matrices to act as a lubricant, release agent, and stabilizer. Its presence can significantly influence the mechanical properties of the final material, including tensile modulus and strength. Research has shown that the addition of zinc octadecanoate can enhance the tensile strength of various polymer composites.

In natural rubber (NR) formulations, zinc octadecanoate plays a role in the vulcanization process, which affects the mechanical characteristics of the elastomer. Studies have investigated the optimal loading rate of zinc stearate to achieve desired mechanical properties. For instance, one study found that adding zinc stearate at a loading rate of 4 parts per hundred rubber (phr) to a natural rubber compound resulted in a tensile strength of 19 MPa. researchgate.net

In the context of thermoplastics, zinc octadecanoate is used to improve the dispersion of other additives and can act as an internal lubricant. Its effect on tensile properties has been noted in polypropylene (PP) composites. When used in conjunction with a nucleating agent, sodium 4-[(4-chlorobenzoyl) amino] benzoate (SCAB), zinc octadecanoate was shown to improve the dispersion of the nucleating agent within the PP matrix. This improved dispersion led to an enhancement of the composite's mechanical properties. The tensile strength of a polypropylene composite containing both SCAB and zinc octadecanoate (PP/SCAB-Znst) reached 42.9 MPa, a notable increase compared to the 34.1 MPa tensile strength of pure polypropylene and 39.8 MPa for polypropylene with only the nucleating agent. mdpi.comresearchgate.net

The following table summarizes the effect of zinc octadecanoate on the tensile strength of different polymer composites as reported in the literature.

| Material | Additive(s) | Tensile Strength (MPa) |

| Pure Polypropylene (PP) | None | 34.1 |

| Polypropylene Composite | SCAB | 39.8 |

| Polypropylene Composite | SCAB + Zinc Octadecanoate (Znst) | 42.9 |

| Natural Rubber (NR) | Zinc Octadecanoate (4 phr) | 19 |

This table presents data compiled from studies on the mechanical properties of polymer composites.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Activation Energies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics, including reaction mechanisms and the calculation of activation energies.

While specific DFT studies detailing the reaction mechanisms and activation energies for zinc octadecanoate are not extensively available in the reviewed literature, the methodology has been successfully applied to similar metal carboxylate compounds. These studies provide insight into the types of reactions and energetic barriers that can be computationally modeled.

For example, a DFT study on the dissociation of zinc ions (Zn²⁺) from vapor-phase zinc acetylacetonate, Zn(C₅H₇O₂)₂, provides a relevant case study. nih.gov Using DFT calculations at the B3LYB/6-31G** level of theory, researchers were able to model the reaction pathway for the breaking of the Zn-O bonds. The study calculated the energy barrier, or activation energy, for the dissociation of the Zn²⁺ ion from the complex to be 61.78 kcal/mol. nih.gov This type of calculation is crucial for understanding the stability and reactivity of the molecule. The process involved optimizing the geometries of the reactant, transition states, and products to map out the potential energy surface of the reaction. nih.gov

Such computational approaches could theoretically be applied to zinc octadecanoate to investigate various reactions, such as its thermal decomposition or its role as an "activator" in the sulfur vulcanization of rubber. wikipedia.org A DFT analysis could elucidate the mechanism by which zinc octadecanoate facilitates the formation of cross-links in polyolefins, potentially by modeling the interaction of the zinc species with sulfur and the polymer chains and calculating the activation energies for the key steps in the vulcanization process.

The table below illustrates the kind of data that can be obtained from DFT studies on the reaction energetics of a zinc complex, using zinc acetylacetonate as an example.

| Reaction Step | System | Calculated Relative Energy (kcal/mol) |

| Initial Transition State (TS1) | Zinc Acetylacetonate | 24.70 |

| Twisted and Stretched Zn-O Bonds | Zinc Acetylacetonate | 19.66 |

| Final Transition State (TS2) / Dissociation Barrier | Zinc Acetylacetonate | 61.78 |

| Final Product Formation | Zinc Acetylacetonate | -95.18 |

This table is based on data from a DFT study on the dissociation of zinc acetylacetonate and serves as an example of the application of this theoretical method. nih.gov

Mechanistic Insights into Zinc Octadecanoate Interactions Within Material Systems

Polymer and Elastomer Science

Zinc octadecanoate plays a crucial role in modifying the properties and improving the processing of various polymers and elastomers. Its functions as a stabilizer and processing aid are particularly significant. polymeradd.co.thbaerlocher.complatinumindustriesltd.com

Mechanisms of Thermal and Photothermal Stabilization

Thermal degradation of polymers, such as polyvinyl chloride (PVC), can occur during processing at elevated temperatures or upon exposure to heat and light over time. ncsu.edupishrochem.com This degradation often involves the release of acidic species, which can catalyze further decomposition. Zinc octadecanoate acts to mitigate this degradation through several mechanisms.

One of the primary mechanisms by which zinc octadecanoate stabilizes halogenated polymers like PVC is by acting as an acid scavenger. platinumindustriesltd.comncsu.edupishrochem.combaerlocher.comsngmicrons.com During the dehydrochlorination of PVC, hydrochloric acid (HCl) is released. ncsu.eduingenieur-buch.de HCl acts as an autocatalyst, accelerating the degradation process. ncsu.eduingenieur-buch.dekanademy.com Zinc octadecanoate reacts with the released HCl to form zinc chloride (ZnCl₂) and stearic acid. ncsu.edubaerlocher.comkanademy.com

The reaction can be represented as: Zn(C₁₇H₃₅COO)₂ + 2HCl → ZnCl₂ + 2C₁₇H₃₅COOH

This acid scavenging action effectively neutralizes the harmful HCl, thus retarding the autocatalytic degradation cycle. ncsu.edupishrochem.combaerlocher.com

Furthermore, zinc octadecanoate can also contribute to stabilization by substituting labile chlorine atoms in the polymer chain with more stable stearate (B1226849) groups. platinumindustriesltd.comncsu.eduingenieur-buch.demdpi.com Labile chlorine atoms, often located at defect sites such as allylic or tertiary carbons, are particularly susceptible to elimination during thermal degradation. ncsu.eduingenieur-buch.de The substitution of these unstable atoms with stearate groups increases the stability of the polymer chain. platinumindustriesltd.comncsu.edu This substitution is believed to occur via an ionic reaction mechanism. ingenieur-buch.de

However, the formation of zinc chloride (ZnCl₂) as a byproduct of these reactions presents a challenge. ncsu.edukanademy.com ZnCl₂ is a strong Lewis acid and can catalyze the dehydrochlorination of PVC, paradoxically accelerating degradation at higher concentrations. ncsu.edukanademy.comresearchgate.net This dual role of zinc octadecanoate highlights the complexity of its stabilization mechanism in PVC.

The catalytic effect of ZnCl₂ can lead to a rapid and severe discoloration of PVC, a phenomenon known as "zinc burning." kanademy.commdpi.comresearchgate.net This occurs when the concentration of ZnCl₂ reaches a level where it significantly accelerates the zip elimination process, promoting crosslinking and the development of a black color. kanademy.com

To counteract "zinc burning" and enhance the long-term thermal stability of PVC, zinc octadecanoate is frequently used in combination with other stabilizers, particularly calcium stearate (CaSt₂). platinumindustriesltd.comncsu.edupishrochem.comkanademy.comresearchgate.net This synergistic approach leverages the different stabilization mechanisms of the individual components.

Calcium stearate primarily functions as an HCl scavenger and can react with the detrimental ZnCl₂ to regenerate zinc octadecanoate and form relatively harmless calcium chloride (CaCl₂). baerlocher.comkanademy.comresearchgate.net

The reaction illustrating the synergistic effect is: ZnCl₂ + Ca(C₁₇H₃₅COO)₂ → Zn(C₁₇H₃₅COO)₂ + CaCl₂

This ion-exchange process effectively sequesters the catalytic ZnCl₂, thereby mitigating the "zinc burning" phenomenon and extending the thermal stability of the PVC formulation. kanademy.comresearchgate.net The ratio of calcium to zinc stearate is often optimized to achieve the best balance of initial color hold and long-term stability. kanademy.comresearchgate.net Other co-stabilizers, such as organic phosphites, polyols, and beta-diketones, can also be used in conjunction with Ca/Zn stearates to further improve stabilization performance. kanademy.combibliotekanauki.pl

Lubrication and Processing Enhancement Mechanisms

Beyond its role as a stabilizer, zinc octadecanoate is a highly effective lubricant and processing aid in polymer and elastomer processing. polymeradd.co.thpishrochem.comsngmicrons.comalapolystabs.com Its low melting point contributes to its efficient dispersion and function during melt processing. baerlocher.com

Zinc octadecanoate acts as both an internal and external lubricant in polymer processing. flychempvc.com As an external lubricant, it forms a layer between the polymer melt and the surfaces of processing equipment (e.g., extruders, molds, calenders). polymeradd.co.thalapolystabs.com This reduces friction, prevents sticking or adhesion of the polymer to the metal surfaces, and facilitates smooth demolding of finished parts. polymeradd.co.thalapolystabs.comhmroyal.com This is particularly beneficial for processing complex shapes and intricate designs. polymeradd.co.th

As an internal lubricant, zinc octadecanoate reduces friction between polymer chains. flychempvc.com This is thought to occur by reducing the intermolecular forces between polymer molecules, allowing them to slide past each other more easily during melt flow. polymeradd.co.th This internal lubrication effect contributes to improved flow properties of the polymer melt. polymeradd.co.thhmroyal.com

The lubricating action of zinc octadecanoate significantly impacts the melt rheology of various polymer systems, including thermoplastics and ionomers. In thermoplastics like PVC and polyolefins, it improves flow properties during processes such as extrusion, molding, and calendering. polymeradd.co.thflychempvc.com This leads to smoother processing, reduced energy consumption, and improved productivity. polymeradd.co.th It can also aid in the dispersion of pigments and fillers within the polymer matrix. hmroyal.comgdchnv.com

In ionomers, which are polymers containing a small percentage of ionic groups, zinc octadecanoate acts as an ionic plasticizer. researchgate.netaip.orgresearchgate.nettandfonline.com The ionic groups in ionomers tend to aggregate, forming ionic associations that significantly increase melt viscosity and elasticity. researchgate.netaip.orgkpi.ua The addition of zinc octadecanoate can disrupt or solvate these ionic associations at elevated temperatures (above its melting point). researchgate.netaip.orgkpi.ua This weakening of the ionic network structure leads to a substantial decrease in melt viscosity and terminal relaxation time, greatly improving the melt processability of ionomers. researchgate.netaip.orgresearchgate.nettandfonline.com Studies have shown that zinc octadecanoate can lower the melt viscosity of ionomeric polyblends and increase tensile strength. kpi.ua The effect on melt viscosity is evident across different shear rates, with higher loadings of zinc octadecanoate leading to lower apparent viscosity. kpi.ua

Illustrative Data (Example - conceptual based on search findings):

While specific quantitative data tables were not consistently available across the search results for direct inclusion, the findings indicate trends in properties like melt viscosity with the addition of zinc octadecanoate. For instance, research on ionomeric polyblends demonstrated a decrease in apparent viscosity with increasing zinc stearate loading. kpi.ua

| Polymer System (Conceptual) | Zinc Stearate Loading (phr) | Relative Melt Viscosity (Arbitrary Units) | Notes |

| Ionomer A | 0 | High | Melt fracture observed kpi.ua |

| Ionomer A | 10 | Medium | Melt fracture at high shear rates kpi.ua |

| Ionomer A | 30 | Low | No melt fracture observed kpi.ua |

| PVC | Low | High (without lubricant) | Improved flow with ZnSt₂ polymeradd.co.thflychempvc.com |

The plasticizing effect of zinc octadecanoate in ionomers at processing temperatures allows them to be melt processed more easily, behaving in some cases like thermoplastic elastomers. researchgate.net However, upon cooling, zinc octadecanoate can crystallize, potentially acting as a low reinforcing filler at room temperature and influencing mechanical properties such as tensile strength and modulus. aip.orgtandfonline.com

Interfacial Phenomena and Compatibilization in Composites

Zinc octadecanoate plays a significant role in modifying interfacial interactions and enhancing compatibilization within composite materials. Its chemical structure, featuring a nonpolar hydrocarbon chain and a polar zinc carboxylate head, allows it to interact with both organic polymer matrices and inorganic or organic fillers.

Improvement of Filler Dispersion and Matrix Compatibility

The incorporation of zinc octadecanoate can influence the dispersion of fillers within a polymer matrix and improve the compatibility between different components. Its lipophilic nature, being soluble in nonpolar media like polyolefins, aids in its distribution within hydrophobic polymer matrices atamanchemicals.comatamanchemicals.comwikipedia.orgatamanchemicals.com. This can facilitate the wetting and dispersion of fillers, potentially reducing agglomeration and leading to a more homogeneous composite structure. Zinc stearate is used as a lubricant and processing aid in various plastics and polymers, which can contribute to better flow and distribution of materials during processing, indirectly impacting filler dispersion atamanchemicals.comatamanchemicals.comwikipedia.org.

However, the effect of zinc octadecanoate on composite morphology can be complex and material-dependent. In some instances, additives such as zinc octadecanoate have been suggested to be responsible for the development of additional microgaps, abnormalities, irregularities, and other flaws in composite materials, potentially leading to reduced mechanical properties like tensile modulus in systems such as leather waste fiber and recycled poly(ethylene-vinyl-acetate) composites mdpi.comresearchgate.net.

Influence on Surface Energy and Hydrophobic Character of Materials

Zinc octadecanoate is well-known for its hydrophobic characteristics, effectively repelling water atamanchemicals.comatamanchemicals.comwikipedia.orgchembroad.com. This property stems from the arrangement of the stearate chains at the material surface. When incorporated into materials or applied as a coating, zinc octadecanoate can significantly lower the surface energy, leading to increased water contact angles and imparting hydrophobic or even superhydrophobic behavior core.ac.uknih.govmdpi.com.

The creation of superhydrophobic surfaces often requires a combination of micro-nano surface roughness and low surface energy, with zinc stearate contributing the latter core.ac.uk. Studies have shown that coatings containing zinc stearate can achieve high water contact angles, demonstrating its effectiveness in creating water-repellent surfaces on various substrates, including galvanized steel and wood core.ac.ukmdpi.comnih.gov. The presence of zinc stearate on a surface can lead to the absence of characteristic O-H peaks of adsorbed water in spectroscopic analysis, further indicating its hydrophobic nature nih.gov. This ability to modify surface energy and impart hydrophobicity is exploited in various applications, including water-repellent coatings and as an additive in construction chemicals atamanchemicals.comatamanchemicals.comwikipedia.org.

Vulcanization and Crosslinking Activation in Rubber

Zinc octadecanoate plays a crucial and multifaceted role in the sulfur vulcanization of rubber, acting as a key activator that influences the kinetics and efficiency of the crosslinking process.

Formation of Zinc Octadecanoate as a Key Intermediate in Curing

In typical sulfur vulcanization systems utilizing zinc oxide (ZnO) and stearic acid, zinc octadecanoate (zinc stearate) is formed in situ and acts as a key intermediate mdpi.comcitracakralogam.comgoogle.comrubbernews.comrsc.orgscielo.br. The reaction between ZnO, commonly used as an inorganic activator, and stearic acid, a fatty acid co-activator, yields zinc stearate mdpi.comcitracakralogam.comgoogle.comrsc.orgscielo.br. This in-situ formation is crucial because zinc stearate is soluble in the non-polar rubber matrix, facilitating the dispersion of zinc species throughout the polymer atamanchemicals.comatamanchemicals.comwikipedia.orgatamanchemicals.comrsc.org. While ZnO itself has low affinity for rubber due to its hydrophilic character, the formation of lipophilic zinc stearate helps overcome this challenge, ensuring a more homogeneous distribution of zinc centers necessary for efficient vulcanization mdpi.comnih.gov.

Activation of Sulfur Crosslinking and Accelerator Complexes

Zinc octadecanoate is recognized as an "activator" for accelerated rubber sulfur vulcanization atamanchemicals.comatamanchemicals.comwikipedia.orgatamanchemicals.com. Its primary role in this context is to enhance the efficiency of accelerators and facilitate the reaction between sulfur and the rubber polymer chains mdpi.comscielo.brresearchgate.netnih.gov. The mechanism involves the interaction of zinc stearate with accelerators and sulfur to form active zinc-containing complexes mdpi.comcitracakralogam.comrsc.orgscielo.brnih.govnih.govacs.org.

These intermediate metal complexes are capable of increasing the reactivity of sulfur towards the polymer mdpi.comcitracakralogam.com. For instance, in systems using sulfenamide (B3320178) accelerators like CBS (N-cyclohexyl-2-benzothiazole sulfenamide), zinc stearate participates in the formation of active sulfurating agents scielo.brnih.gov. These agents then react with the elastomer chains to form crosslinking precursors, which ultimately lead to the formation of polysulfide crosslinks scielo.brnih.gov. The zinc(II) centers within these complexes play a vital role in promoting the decomposition and rearrangement of polysulfidic bridges, leading to the formation of shorter, more stable crosslinks and a higher crosslinking density mdpi.comcitracakralogam.comnih.gov.

Influence of Zinc(II) Centers on Cure Kinetics and Network Formation

The presence and activity of zinc(II) centers, largely facilitated by the formation and dispersion of zinc octadecanoate, significantly influence the cure kinetics and the resulting network formation in rubber vulcanization chembroad.commdpi.comcitracakralogam.comrubbernews.comnih.govacs.orgmdpi.comresearchgate.netacs.org. Zinc oxide, and particularly the Zn(II) centers, have a major influence on both the kinetics of the curing reaction and the properties of the vulcanized rubber mdpi.comcitracakralogam.comnih.govacs.org.

The interaction between the activator (via zinc stearate) and the accelerator in the presence of zinc enables the formation of active accelerator complexes, which promotes the crosslinking network and improves sulfur reaction kinetics scielo.br. Studies have shown that the use of zinc stearate can accelerate the curing time (t90) and scorch time (ts2) researchgate.netresearchgate.net. The efficiency of the curing process is strongly related to the homogeneous distribution of zinc centers in the polymer matrix and their efficient combination with other curing agents mdpi.com.

The zinc(II) centers promote the formation of short sulfide (B99878) cross-links, contributing to higher cross-linking densities mdpi.comcitracakralogam.com. A higher crosslink density generally leads to improved mechanical properties such as increased torque difference, tensile strength, hardness, and modulus acs.orgmdpi.comresearchgate.netacs.org. The morphology and dispersion of the zinc source (e.g., using nanosized ZnO which leads to better dispersion and higher surface area for reaction) can impact the vulcanization efficiency and the resulting network structure mdpi.commdpi.com. The formation of dinuclear bridging bidentate zinc/stearate complexes has been identified as a key intermediate that accelerates the sulfur cross-linking of isoprene (B109036) rubber, highlighting the specific structural role of zinc stearate in the reaction mechanism rsc.orgsrij.or.jpacs.org.

Ionomer-Specific Interactions

Ionomers are polymers containing a small percentage of ionic groups, which significantly influence their physical and rheological properties due to the formation of ionic aggregates that act as transient crosslinks. aip.org The incorporation of zinc octadecanoate into ionomer systems can dramatically alter their behavior.

Miscibility and Phase Behavior with Ionomer Systems

The miscibility and phase behavior of zinc octadecanoate with ionomers are dependent on the concentration of zinc octadecanoate and the specific ionomer structure. Studies have shown that zinc stearate can be miscible with certain ionomer glasses at low concentrations, typically less than 5 wt. %. aip.orgresearchgate.net For instance, in compounds with a sulfonated atactic polystyrene ionomer, zinc stearate was miscible at concentrations below 5 wt. %. aip.orgresearchgate.net The addition of zinc stearate at these low concentrations can lead to a decrease in the glass transition temperature (Tg) of the ionomer, suggesting miscibility. aip.org

However, at higher concentrations, typically above 10 wt. %, the components may become only partially miscible, although the compounds can still be compatible, showing macroscopic homogeneity and improved mechanical properties. researchgate.netresearchgate.net The phase behavior can also involve the crystallization of zinc stearate within the ionomer matrix. The crystallization kinetics of zinc stearate within the compound can be slow, and less than half of the added zinc stearate may crystallize. aip.orgresearchgate.net The presence of crystalline zinc stearate can lead to phase separation and potentially embrittle the compound. aip.orgresearchgate.net

The thermal phase behavior of metal stearates, including zinc stearate, in blends with polyethylene (B3416737) ionomers has also been investigated. These studies indicate that binary blends of metal stearates can form solid solutions rather than eutectic mixtures, leading to lower melting temperatures. up.ac.za This co-crystallization is facilitated by the smaller ionic radius of Zn²⁺ ions compared to other metal ions like Ca²⁺. up.ac.za

Interionic Interactions and Ionic Aggregate Modification

Zinc octadecanoate interacts strongly with the ionic aggregates present in ionomers. Infrared spectroscopic studies have revealed that the addition of zinc stearate causes significant changes in the spectral features of the asymmetric carboxylate stretching region of ionomeric polyblends. kpi.ua This indicates a strong intermolecular interaction between the zinc carboxylate ions in zinc stearate and the ionic aggregates in the ionomer. kpi.ua

This interaction is believed to involve an exchange reaction in the melt, where the zinc stearate solvates or dissolves the metal salt interactions within the ionomers at elevated temperatures, weakening the ionic network structure. aip.orgkpi.ua This weakening of the ionic network by molten zinc stearate significantly lowers the terminal relaxation time and melt viscosity of the ionomer, greatly improving its melt processability. aip.orgresearchgate.netkpi.uatandfonline.com

Under ambient conditions, zinc stearate can act as a low reinforcing filler in ionomers, while above its melting point (around 100°C), it functions as a plasticizer. tandfonline.com The addition of zinc stearate can influence the mechanical properties of ionomers, sometimes lowering the tensile modulus but improving tensile strength at certain concentrations. aip.orgresearchgate.netkpi.ua

Quantum Dot and Nanocrystal Chemistry

Zinc octadecanoate plays a crucial role in the synthesis and property modulation of semiconductor quantum dots (QDs) and nanocrystals.

Role as Zinc Source and Capping Ligand in Semiconductor Nanocrystal Synthesis

Zinc octadecanoate is frequently used as a zinc source in the synthesis of various semiconductor nanocrystals, including ZnSe, ZnS, and CuInS₂/ZnS core/shell structures. researchgate.netresearchgate.netd-nb.infoacs.orgfrontiersin.orgnih.govacs.org Its long alkyl chain makes it a long-alkyl-chain zinc carboxylate precursor. researchgate.netresearchgate.net

In addition to providing zinc ions, zinc octadecanoate also acts as a capping ligand during nanocrystal synthesis. researchgate.netresearchgate.net These ligands adhere to the surface of the growing nanocrystals, influencing their size, shape, and surface passivation. researchgate.netresearchgate.netresearchgate.net The steric effect of the long alkyl chain of zinc stearate can lead to a low growth rate of nanocrystals. researchgate.netresearchgate.net

Zinc stearate can be used in combination with other precursors and ligands, such as octadecene, selenium, octadecylamine, dodecanethiol, and oleic acid, in various synthesis methods like the hot-injection method. researchgate.netresearchgate.netd-nb.infoacs.orgfrontiersin.orgnih.govbeloit.edu It has been employed as a safer alternative to more hazardous organometallic reagents in the capping of nanocrystals with ZnS shells. d-nb.info

Influence on Quantum Confinement Effects and Optical Properties

The size and composition of semiconductor nanocrystals critically influence their optical properties due to the quantum confinement effect. researchgate.netresearchgate.netscirp.org Zinc octadecanoate, as a zinc source and capping ligand, indirectly influences quantum confinement by affecting the size and growth rate of the nanocrystals. researchgate.netresearchgate.net

The incorporation of zinc, often supplied by zinc stearate, can lead to the formation of alloyed nanocrystals with wider bandgaps compared to their binary counterparts, such as InZnP alloy nanocrystals having a wider bandgap than InP. rsc.org The presence of zinc can also mitigate defect states, enhancing the quantum yield (QY) of the nanocrystals. rsc.org

The optical properties, including photoluminescence (PL) efficiency and emission wavelength, are directly related to the size and surface passivation of the nanocrystals, both of which are influenced by the synthesis parameters involving zinc stearate. researchgate.netresearchgate.netacs.orgscirp.orgnih.gov For example, the photoluminescence of ZnSe nanocrystals synthesized using zinc stearate can be tuned by controlling the reaction conditions. acs.org Efficient surface passivation achieved by overcoating nanocrystals with a ZnSe shell using zinc stearate as a zinc source can result in high room-temperature photoluminescence efficiencies. acs.org

Mechanisms of Photochromic Response in Doped Nanocrystals

Zinc octadecanoate can be involved in the synthesis of doped nanocrystals that exhibit photochromic properties, where their color reversibly changes upon exposure to light. Copper-doped zinc sulfide (Cu-ZnS) nanocrystals, for instance, show durable and temperature-stable photochromic behavior. researchgate.netd-nb.info

While the specific role of zinc stearate in the photochromic mechanism itself is not explicitly detailed in the provided text, its use as a precursor in the synthesis of these doped nanocrystals is established. frontiersin.org The photochromic response in doped nanocrystals like Cu-ZnS is attributed to mechanisms involving the excitation of electrons and their subsequent trapping or recombination, influenced by factors such as dopant concentration, surface stoichiometry, and the presence of ligands or adsorbed molecules like water. researchgate.netd-nb.infokyoto-u.ac.jp The color change is determined by the distribution of the dopant ions (e.g., Cu) within the nanocrystal structure, particularly whether they reside on Zn-rich or S-rich surfaces. d-nb.info

The synthesis method, which often involves zinc stearate as a zinc source, dictates the nanocrystal properties, including their size, surface characteristics, and dopant incorporation, all of which can impact the photochromic response. frontiersin.orgresearchgate.netd-nb.info

Catalytic Mechanisms

Phase Transfer Catalysis for Saponification

Zinc octadecanoate, also known by its common name zinc stearate, is a metal soap with the chemical formula C₃₆H₇₀O₄Zn thermofisher.krrayeneh.comscbt.comwikipedia.orgatamanchemicals.comusbio.net. It is a white, hydrophobic powder that is insoluble in polar solvents like water and ethanol (B145695) but soluble in aromatic and chlorinated hydrocarbons when heated atamanchemicals.com. This lipophilic character is key to its function as a phase transfer catalyst (PTC) thermofisher.krrayeneh.comwikipedia.orgatamanchemicals.com.

Saponification is a fundamental chemical process involving the alkaline hydrolysis of esters, typically triglycerides found in fats and oils, to yield carboxylate salts (soaps) and glycerol (B35011) chemistrylearner.comaakash.ac.inwikipedia.org. This reaction often occurs between reactants residing in immiscible phases, such as an organic phase containing the fat or oil and an aqueous phase containing the alkali (e.g., sodium hydroxide (B78521) or potassium hydroxide) chemistrylearner.comaakash.ac.inwikipedia.orgnih.gov.

Phase transfer catalysis is a technique employed to facilitate reactions between reactants located in different, immiscible phases nih.govmdpi.comoperachem.comslideshare.net. A phase transfer catalyst acts by transporting one reactant from its native phase to the other phase where the reaction can proceed mdpi.comoperachem.comslideshare.net. In the context of saponification of fats and oils with aqueous alkali, the reaction is heterogeneous, occurring at the interface between the organic and aqueous layers nih.gov.

Zinc octadecanoate functions as a PTC in saponification due to its lipophilic nature, which allows it to reside in or interact effectively with the organic phase containing the fat or oil thermofisher.krrayeneh.comwikipedia.orgatamanchemicals.com. While the precise, detailed molecular mechanism by which zinc octadecanoate facilitates the transfer of reactive species (such as hydroxide ions from the aqueous phase or fatty acid anions) across the interface is not extensively detailed in the reviewed literature, its solubility and presence in the organic environment enable it to bridge the gap between the two phases. This facilitates the interaction between the organic ester and the aqueous alkali, thereby enhancing the rate and efficiency of the saponification reaction compared to a system without the catalyst thermofisher.krrayeneh.comscbt.comwikipedia.orgatamanchemicals.comusbio.netnih.govchemceed.com. The lipophilic structure of zinc octadecanoate, incorporating the long hydrocarbon chains of stearic acid, allows it to interact favorably with the nonpolar organic phase, a crucial aspect of its role as a phase transfer agent in this heterogeneous reaction system thermofisher.krrayeneh.comwikipedia.orgatamanchemicals.com.

The general mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, followed by the expulsion of an alkoxide leaving group and subsequent proton transfer steps, ultimately yielding a carboxylate salt and an alcohol chemistrylearner.comaakash.ac.in. In a phase-transfer catalyzed saponification using zinc octadecanoate, the catalyst is believed to play a role in bringing the hydroxide ions or other necessary anionic species into proximity with the ester molecules in the organic phase, or facilitating the transfer of intermediate species between phases, thus overcoming the limitations imposed by the immiscibility of the reactants.